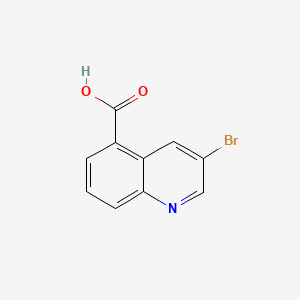

3-Bromoquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSLKFZOVNDIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858602 | |

| Record name | 3-Bromoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-12-3 | |

| Record name | 3-Bromo-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-bromoquinoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis, this guide details a multi-step approach commencing from 3-aminoquinoline. The described pathway involves a sequence of bromination, palladium-catalyzed carbonylation, ester hydrolysis, and a Sandmeyer reaction to yield the final product. Each step is presented with detailed experimental protocols compiled from established chemical literature.

Strategic Approach: A Multi-Step Synthesis

The synthesis of this compound is strategically approached through the formation and subsequent transformation of a key intermediate, 3-aminoquinoline-5-carboxylic acid. This strategy circumvents the challenges associated with the direct and regioselective bromination of the quinoline-5-carboxylic acid core, which typically favors substitution at the 5- and 8-positions.

The proposed synthetic pathway unfolds in four key stages:

-

Regioselective Bromination: Introduction of a bromine atom at the 5-position of 3-aminoquinoline.

-

Palladium-Catalyzed Carbonylation: Formation of a methyl carboxylate group at the 5-position.

-

Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

-

Sandmeyer Reaction: Transformation of the 3-amino group to the target 3-bromo substituent.

Detailed Synthesis Pathways and Experimental Protocols

Pathway 1: Synthesis via 3-Aminoquinoline Intermediate

This pathway represents the most viable route based on available chemical precedents.

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 3-Amino-5-bromoquinoline

This initial step involves the electrophilic bromination of 3-aminoquinoline. The amino group directs the incoming electrophile, and the use of specific conditions aims for regioselective bromination at the C-5 position.

Experimental Protocol:

-

In a glass flask, add sulfuric acid and cool it to 0°C using an ice-salt bath.

-

To the cooled acid, add 3-aminoquinoline, followed by the addition of silver sulfate.[1]

-

Slowly add bromine dropwise to the reaction mixture while maintaining the temperature at 0°C.[1]

-

After the addition is complete, allow the reaction to proceed at room temperature overnight.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and neutralize it to an alkaline pH with sodium carbonate.[1]

-

Extract the product with ethyl acetate (3x).[1]

-

Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to obtain 3-amino-5-bromoquinoline.[1]

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Aminoquinoline | 1.0 eq | Starting material |

| Bromine | - | Specific stoichiometry not detailed in the source |

| Sulfuric Acid | - | As solvent |

| Silver Sulfate | - | Catalyst |

| Sodium Carbonate | - | For neutralization |

| Ethyl Acetate | - | Extraction solvent |

Table 1: Reagents and conditions for the synthesis of 3-Amino-5-bromoquinoline.

Step 2: Synthesis of Methyl 3-aminoquinoline-5-carboxylate

This step utilizes a palladium-catalyzed carbonyl insertion reaction to introduce a methyl ester group at the 5-position of the quinoline ring.

Experimental Protocol:

-

In a reaction vessel, combine 3-amino-5-bromoquinoline, methanol, and N,N-dimethylformamide (DMF).[1]

-

Add palladium chloride and triethylamine to the mixture.[1]

-

Heat the reaction mixture. The specific temperature and reaction time should be optimized and monitored by TLC.

-

Once the reaction is complete, remove the solvents under reduced pressure.[1]

-

Extract the residue with ethyl acetate (3x).[1]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.[1]

-

Purify the crude product by column chromatography to yield methyl 3-aminoquinoline-5-carboxylate.[1]

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Amino-5-bromoquinoline | 1.0 eq | Starting material |

| Carbon Monoxide | - | Carbonyl source |

| Palladium Chloride | Catalytic amount | Catalyst |

| Triethylamine | - | Base |

| Methanol/DMF | - | Solvent system |

Table 2: Reagents and conditions for the synthesis of Methyl 3-aminoquinoline-5-carboxylate.

Step 3: Hydrolysis of Methyl 3-aminoquinoline-5-carboxylate

The methyl ester is hydrolyzed to the corresponding carboxylic acid in this step.

Experimental Protocol:

-

Dissolve methyl 3-aminoquinoline-5-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) to the solution.[2]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3-aminoquinoline-5-carboxylic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| Methyl 3-aminoquinoline-5-carboxylate | 1.0 eq | Starting material |

| Lithium Hydroxide | Excess | Hydrolyzing agent |

| THF/Water | - | Solvent system |

Table 3: Reagents and conditions for the hydrolysis to 3-Aminoquinoline-5-carboxylic acid.

Step 4: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the 3-amino group to a bromo group using the Sandmeyer reaction.

Figure 2: Workflow for the Sandmeyer reaction.

Experimental Protocol:

-

Suspend 3-aminoquinoline-5-carboxylic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the crude product with water and recrystallize from a suitable solvent to obtain pure this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Aminoquinoline-5-carboxylic acid | 1.0 eq | Starting material |

| Sodium Nitrite | ~1.1 eq | Diazotizing agent |

| Hydrobromic Acid | Excess | Acid medium |

| Copper(I) Bromide | Catalytic to stoichiometric | Catalyst |

Table 4: Reagents and conditions for the Sandmeyer reaction.

Alternative Retrosynthetic Approaches

While the pathway via the 3-amino intermediate is the most clearly defined, other classical quinoline syntheses could theoretically be adapted. These are presented here for consideration, though specific experimental validations for the target molecule are lacking in the literature.

Doebner-von Miller Reaction

This approach would involve the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

Figure 3: Theoretical Doebner-von Miller approach.

Skraup Synthesis

The Skraup synthesis utilizes glycerol, an aniline derivative, and an oxidizing agent in the presence of sulfuric acid.

Figure 4: Theoretical Skraup synthesis approach.

The primary challenge in these alternative pathways lies in the final bromination step. Direct bromination of quinoline-5-carboxylic acid would likely lead to a mixture of isomers, necessitating a difficult purification process.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the primary proposed synthesis pathway. Note that specific yields for each step in the synthesis of the target molecule are not explicitly available in the cited literature and would require experimental determination.

| Step | Reaction | Key Reagents | Typical Yields (General) |

| 1 | Bromination | 3-Aminoquinoline, Br₂, H₂SO₄, Ag₂SO₄ | Moderate to Good |

| 2 | Carbonylation | 3-Amino-5-bromoquinoline, CO, PdCl₂ | Good to Excellent |

| 3 | Hydrolysis | Methyl 3-aminoquinoline-5-carboxylate, LiOH | High to Quantitative |

| 4 | Sandmeyer | 3-Aminoquinoline-5-carboxylic acid, NaNO₂, CuBr | Moderate to Good |

Table 5: Summary of reactions and typical yields for analogous transformations.

Conclusion

The synthesis of this compound is best approached through a well-designed, multi-step pathway involving the formation of a 3-aminoquinoline-5-carboxylic acid intermediate. This guide provides a detailed roadmap for researchers, outlining the necessary reactions and experimental protocols based on established chemical principles. While the overall yield of this synthetic route requires experimental validation, the individual steps are based on reliable and well-documented transformations in organic chemistry. The successful synthesis of this target molecule will provide a valuable building block for the development of novel therapeutic agents and other advanced materials.

References

An In-depth Technical Guide to 3-Bromoquinoline-5-carboxylic Acid (CAS No. 1344046-12-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoquinoline-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a putative inhibitor of protein kinase CK2.

Chemical and Physical Properties

This compound is a substituted quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold makes it a versatile intermediate for further chemical modifications, particularly for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1344046-12-3 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| Appearance | Solid (form may vary) |

| Boiling Point | 416.8 ± 25.0 °C (Predicted) |

| Storage Temperature | Room Temperature, Dry Area |

Synthesis of this compound

Proposed Experimental Protocol: Pfitzinger Reaction

This protocol outlines a potential synthetic pathway. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield of the final product.

Materials:

-

Substituted isatin (e.g., 3-bromo-isatin)

-

A carbonyl compound with an α-methylene group

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol/Water solvent mixture

-

Hydrochloric acid (HCl) for acidification

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Condensation: A mixture of a suitably substituted isatin (e.g., an isatin bearing a bromine at the corresponding position to yield the 3-bromo product) and a carbonyl compound containing an α-methylene group is refluxed in a solution of potassium hydroxide in an ethanol/water mixture.[1]

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure.

-

Acidification: The aqueous residue is diluted with water and then acidified with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Logical Workflow for the Proposed Synthesis:

Caption: Proposed Pfitzinger reaction workflow for the synthesis of this compound.

Potential Application in Drug Discovery: Inhibition of Protein Kinase CK2

Recent research has highlighted derivatives of 3-quinoline carboxylic acid as potential inhibitors of protein kinase CK2.[2][3][4] CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is associated with several diseases, including cancer.[3]

The general structure of 3-quinoline carboxylic acid provides a scaffold that can be modified to enhance inhibitory activity and selectivity for CK2. The introduction of a bromine atom at the 3-position, as in this compound, can influence the electronic properties and steric interactions of the molecule within the ATP-binding site of the kinase.

Signaling Pathway Context

Protein kinase CK2 is a constitutively active enzyme that phosphorylates a wide range of substrates, thereby regulating numerous signaling pathways. Its inhibition can lead to the downstream modulation of these pathways, potentially inducing apoptosis in cancer cells or reducing inflammation.

Illustrative Signaling Pathway:

Caption: Putative mechanism of action of this compound as a Protein Kinase CK2 inhibitor.

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and materials science. Its structural features allow for diverse chemical modifications, and its potential as a protein kinase CK2 inhibitor warrants further investigation. The synthetic and mechanistic insights provided in this guide serve as a foundation for future research and development efforts centered on this promising compound.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent versatility and broad spectrum of biological activities have cemented its importance in drug discovery. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel quinoline carboxylic acids, offering a comprehensive resource for researchers in the field. This document details synthetic methodologies, summarizes key biological data, and outlines experimental protocols for the evaluation of these promising compounds.

Synthetic Strategies for Novel Quinoline Carboxylic Acids

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. The choice of synthetic strategy is often dictated by the desired substitution pattern on the quinoline ring.

The Doebner Reaction

A cornerstone in the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid offers a straightforward approach to a diverse range of analogs.[1] While classic conditions can be limiting, particularly with electron-deficient anilines, modern modifications have significantly broadened the scope and improved yields of this reaction.[2][3]

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful method for the synthesis of quinoline-4-carboxylic acids, especially those with substitution at the 2- and 3-positions.[4] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] The initial hydrolysis of isatin to isatinic acid is a key step, which then condenses with the carbonyl compound to form the quinoline ring system.

The Conrad-Limpach-Knorr Synthesis

For the synthesis of 2- and 4-hydroxyquinolines (quinolones), the Conrad-Limpach-Knorr synthesis is a widely employed method. This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly temperature, can be tuned to selectively favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).

Biological Activities of Novel Quinoline Carboxylic Acids

Quinoline carboxylic acids have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Antibacterial Activity

The quinoline scaffold is famously associated with antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. Novel quinoline carboxylic acid derivatives continue to be explored for their potential to combat bacterial infections, including those caused by multidrug-resistant strains.[7][8][9] The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Anticancer Activity

A significant area of research focuses on the development of quinoline carboxylic acids as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most promising targets for this class of compounds is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][10] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][10]

Anti-inflammatory and Other Activities

Beyond their antibacterial and anticancer properties, quinoline carboxylic acids have also been investigated for their anti-inflammatory, antiviral, antimalarial, and antitubercular activities.[3][5][11]

Data Presentation

The following tables summarize the quantitative biological data for a selection of novel quinoline carboxylic acid derivatives.

Table 1: Antibacterial Activity of Novel Quinoline Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Amifloxacin (16) | Escherichia coli Vogel | 0.25 | [7] |

| Compound 5d | Staphylococcus aureus | 0.125 | [9] |

| Escherichia coli | 1 | [9] | |

| Pseudomonas aeruginosa | 8 | [9] | |

| Compound 6 | Bacillus cereus | 3.12 | [8] |

| Staphylococcus aureus | 6.25 | [8] | |

| Pseudomonas aeruginosa | 12.5 | [8] | |

| Escherichia coli | 25 | [8] |

Table 2: Anticancer and DHODH Inhibitory Activity of Novel Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target/Cell Line | IC50 | Reference |

| Compound 41 | DHODH | 9.71 ± 1.4 nM | [1][10][12] |

| Compound 43 | DHODH | 26.2 ± 1.8 nM | [1][10][12] |

| Compound 46 | DHODH | 28.3 ± 3.3 nM | [1][10][12] |

| Brequinar Analog (3) | DHODH | 0.250 ± 0.11 µM | [10] |

| Quinoline 13 | HeLa | 8.3 µM | [13] |

| Tetrahydroquinoline 18 | HeLa | 13.15 µM | [13] |

| Quinoline 12 | PC3 | 31.37 µM | [13] |

| Quinoline-2-carboxylic acid aryl ester | PC3 | 26 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel quinoline carboxylic acids.

Synthesis Protocols

-

A solution of the appropriate 3- or 4-aminobenzophenone (1 mmol), an aromatic aldehyde (1 mmol), and pyruvic acid (2 mmol) in ethanol (15 ml) is refluxed for 5-7 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-arylquinoline-4-carboxylic acid.

-

A solution of a ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.

-

After distillation of most of the solvent, water is added.

-

Neutral impurities are removed by ether extraction.

-

The aqueous layer is acidified with acetic acid until neutralization.

-

The precipitated solid is filtered, washed with water, and dried to yield the quinoline-4-carboxylic acid derivative.

Biological Assay Protocols

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Recombinant human DHODH is pre-incubated with the test compound in a buffer containing Tris-HCl, KCl, coenzyme Q10, Triton X-100, and 2,6-dichloroindophenol (DCIP) at 25°C for 30 minutes.

-

The reaction is initiated by the addition of dihydroorotic acid.

-

The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the discovery and synthesis of novel quinoline carboxylic acids.

Caption: A generalized experimental workflow for the discovery and development of novel quinoline carboxylic acids.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of Quinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profile of these molecules. Electrophilic bromination, in particular, introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic bromination of quinoline-5-carboxylic acid, focusing on the underlying chemical principles, regioselectivity, experimental protocols, and reaction mechanisms.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of quinoline-5-carboxylic acid is an electrophilic aromatic substitution (EAS) reaction. The quinoline ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. In acidic media, the nitrogen atom is protonated, further deactivating the ring system. Consequently, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring rather than the pyridinone ring.

The regioselectivity of the bromination is governed by the directing effects of both the quinoline nitrogen and the carboxylic acid substituent at the C5 position. The carboxylic acid group is a deactivating, meta-directing substituent. Therefore, it will direct incoming electrophiles to the C7 position. However, electrophilic substitution on the quinoline ring is generally favored at the C5 and C8 positions. Given that the C5 position is already substituted, the C8 position is a likely site for bromination. The interplay of these directing effects suggests that the bromination of quinoline-5-carboxylic acid will likely yield a mixture of products, with the major isomer being dependent on the specific reaction conditions.

dot code block:

Caption: General mechanism of electrophilic bromination.

Experimental Protocols

While a specific protocol for the electrophilic bromination of quinoline-5-carboxylic acid is not extensively reported, methodologies for similar quinoline derivatives can be adapted. N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is a common reagent system for the bromination of deactivated aromatic rings.

General Procedure for Bromination using NBS in Sulfuric Acid

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid, cooled in an ice-water bath, add quinoline-5-carboxylic acid portion-wise, ensuring the temperature is maintained below 10 °C.

-

Reagent Addition: Once the quinoline-5-carboxylic acid is completely dissolved, add N-bromosuccinimide (NBS) in small portions over a period of 30 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot code block:

Caption: General experimental workflow for bromination.

Data Presentation

The following table summarizes representative reaction conditions for the bromination of various quinoline derivatives, which can serve as a starting point for optimizing the bromination of quinoline-5-carboxylic acid.

| Substrate | Brominating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Quinoline | NBS | H₂SO₄ | 25 | 2 | 5-Bromoquinoline & 8-Bromoquinoline | - | [1] |

| 8-Hydroxyquinoline | Br₂ | CH₃CN | 0 | 24 | 5,7-Dibromo-8-hydroxyquinoline | - | [2] |

| 8-Methoxyquinoline | Br₂ | CH₂Cl₂ | 25 | 48 | 5-Bromo-8-methoxyquinoline | 92 | [2] |

| 8-Aminoquinoline | Br₂ | CH₂Cl₂ | 25 | - | 5-Bromo & 5,7-Dibromo derivatives | - | [2] |

Conclusion

The electrophilic bromination of quinoline-5-carboxylic acid is a challenging yet important transformation for the synthesis of functionalized quinoline derivatives. A thorough understanding of the underlying reaction mechanism and the directing effects of the substituents is crucial for predicting and controlling the regioselectivity of the reaction. The experimental protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to develop and optimize the synthesis of brominated quinoline-5-carboxylic acid derivatives for applications in drug discovery and development. Careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature, will be key to achieving high yields and desired regioselectivity.

References

3-Bromoquinoline-5-carboxylic acid molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromoquinoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Identifiers

This compound is a derivative of quinoline, featuring a bromine substituent at the 3-position and a carboxylic acid group at the 5-position. Its chemical structure is foundational to its reactivity and potential biological activity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1344046-12-3[1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂[2] |

| Molecular Weight | 252.06 g/mol [2] |

| SMILES | O=C(O)c1cccc2ncc(Br)cc12 |

| InChI Key | AHSLKFZOVNDIDM-UHFFFAOYSA-N[4] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the available information and provides estimated values based on related compounds.

| Property | Value | Source/Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Likely soluble in organic solvents like DMSO and DMF. |

| pKa | Data not available | The carboxylic acid group is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids. The quinoline nitrogen is weakly basic. |

| Appearance | Solid[4] | - |

| Storage | Sealed in dry, room temperature[2] | - |

Spectral Data

While specific spectra for this compound are not readily published, the expected spectral characteristics can be inferred from the analysis of its parent compound, 3-bromoquinoline, and general principles of spectroscopy for carboxylic acids.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (positions 2 and 4) would likely be the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the carboxylic acid would be found in the range of 165-185 ppm. The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift.

3.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

3.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.

Synthesis and Reactivity

Potential Synthetic Workflow:

References

The Enduring Scaffold: A Technical Guide to Quinoline-Based Heterocyclic Compounds in Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemistry, synthesis, and profound biological impact of quinoline-based heterocyclic compounds. Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. This document details the foundational synthetic methodologies, presents key quantitative biological data, outlines essential experimental protocols, and visualizes the intricate mechanisms of action through which these compounds exert their therapeutic effects.

Core Chemistry and Synthesis of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a stable aromatic structure that serves as a versatile template for chemical modification.[1] Its synthesis has been a subject of extensive research for over a century, leading to the development of several classic named reactions that remain fundamental in modern organic synthesis. These methods allow for the creation of a diverse array of substituted quinolines, enabling fine-tuning of their physicochemical and pharmacological properties.

Major Synthetic Routes

The construction of the quinoline core is primarily achieved through several key cyclization strategies, each offering a unique approach to assembling the bicyclic system from different starting materials.

-

The Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3][4] The reaction is famously exothermic and proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring.[2][3]

-

The Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst (e.g., HCl, ZnCl₂).[5][6] This method allows for the synthesis of quinolines with substituents on the pyridine ring.[7]

-

The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[8][9] The reaction can be catalyzed by either acids or bases and is prized for its simplicity and efficiency in producing a wide range of substituted quinolines.[8][9][10]

-

The Combes Synthesis: This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][11] The process involves the initial formation of a Schiff base intermediate, which then undergoes cyclization and dehydration.[11][12]

Below is a diagram illustrating the logical relationship between these primary synthetic methods for the quinoline core.

Pharmacological Significance and Biological Activity

Quinoline derivatives exhibit a remarkable breadth of biological activities, establishing them as crucial pharmacophores in the treatment of numerous diseases.[13][14][15] Their planar structure allows for intercalation into DNA, while various substituents can engage with specific binding pockets of enzymes and receptors.

Anticancer Activity

The quinoline scaffold is a cornerstone of modern oncology drug design. These compounds can induce cancer cell death through diverse mechanisms, including the inhibition of tyrosine kinases, interference with cell cycle progression, and induction of apoptosis.[15]

Tyrosine Kinase Inhibition: A significant number of quinoline-based drugs function by targeting protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed or mutated in various cancers.[16][17] Inhibition of these receptors blocks downstream signaling pathways responsible for cell proliferation and survival.

The diagram below illustrates the simplified signaling cascade initiated by EGFR/HER-2 and the point of intervention for quinoline-based inhibitors.

Quantitative Anticancer Data: The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [7][18] |

| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | [7][18] |

| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | [7][18] |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Doxorubicin | [13] |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Doxorubicin | [13] |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Doxorubicin | [13] |

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [19] |

| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [19] |

| 4-Thioalkylquinoline Derivative | CCRF-CEM (Leukemia) | Varies | [20] |

| Quinoline Derivative (5a) | MCF-7 (Breast) | 0.034 | [21] |

Antimicrobial Activity

The quinoline core is also integral to many antibacterial agents. Fluoroquinolones, a major class of antibiotics, feature a quinoline-related structure and function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The antibacterial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Quantitative Antibacterial Data:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | MRSA (Clinical Isolate) | Comparable to Oxacillin | [13] |

| Novel Quinoline Derivatives | Klebsiella pneumoniae | Varies | - |

| Novel Quinoline Derivatives | Bacillus subtilis | Varies | - |

| Novel Quinoline Derivatives | Staphylococcus aureus | Varies | - |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for the synthesis and biological evaluation of quinoline compounds, based on established methodologies.

Synthesis Protocol: The Friedländer Reaction

This protocol describes a general, acid-catalyzed Friedländer synthesis of a substituted quinoline.

-

Reaction Setup: To a solution of a 2-aminoaryl ketone (1.0 mmol) in ethanol (10 mL) within a round-bottom flask, add the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol).[10]

-

Catalysis: Add a catalytic amount of concentrated acid (e.g., 2-3 drops of HCl or H₂SO₄).[10]

-

Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[8][10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.[8][10]

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure quinoline derivative.[8][10]

The general workflow for this synthesis is depicted below.

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22][23]

-

Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).[22][23]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C.[22][24] During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22][23][24]

-

Data Acquisition: Gently agitate the plate to ensure complete solubilization. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[22][24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Biological Evaluation Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[25]

-

Inoculum Preparation: From a fresh (18-24 hours) bacterial culture on an agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[25] In the first column, add 100 µL of the test compound at twice the highest desired concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. This creates a gradient of compound concentrations.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well (except for a sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[25]

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[25][26][27]

Conclusion

The quinoline scaffold represents a remarkably successful and enduring platform in the field of drug discovery and development. Its synthetic accessibility through robust and versatile methods like the Skraup, Doebner-von Miller, Friedländer, and Combes reactions allows for extensive structure-activity relationship (SAR) studies. The diverse biological activities, particularly in anticancer and antimicrobial applications, continue to inspire the design of new therapeutic agents. The detailed protocols and quantitative data provided in this guide are intended to support the ongoing research and development efforts that leverage this powerful heterocyclic core to address pressing medical needs.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. organicreactions.org [organicreactions.org]

- 5. iipseries.org [iipseries.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. benchchem.com [benchchem.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. ijprajournal.com [ijprajournal.com]

- 25. benchchem.com [benchchem.com]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbe-investigations.com [microbe-investigations.com]

The Pivotal Role of the Bromine Substituent in Modulating the Bioactivity of Quinoline Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] Strategic functionalization of the quinoline ring is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among the various substituents explored, the introduction of a bromine atom has proven to be a particularly effective strategy for augmenting the bioactivity of quinoline derivatives. This technical guide provides a comprehensive overview of the critical role the bromine substituent plays in imparting and modulating the anticancer, antimicrobial, antiviral, and neuroprotective properties of quinoline-based compounds.

Anticancer Activity: A Tale of Enhanced Potency and Targeted Mechanisms

The quest for novel and more effective anticancer agents has led to extensive investigation of brominated quinolines, revealing their significant potential in cancer therapy.[2][6][7][8] The presence of bromine on the quinoline core has been consistently linked to enhanced antiproliferative activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of bromoquinolines is intricately linked to the position and number of bromine substituents, as well as their interplay with other functional groups on the quinoline ring.[6][9][10]

-

Impact of Bromination: The introduction of bromine atoms onto the quinoline scaffold is a demonstrably effective strategy for enhancing anticancer properties.[6]

-

Positional Importance: The specific placement of the bromine atom on the quinoline ring significantly influences its biological activity.

-

Effect of Multiple Bromine Substituents: Dihalo-substitution, particularly with bromine, often leads to a marked increase in antiproliferative potency compared to mono-bromo counterparts. For instance, 5,7-dibromo-8-hydroxyquinoline exhibits greater potency than 7-bromo-8-hydroxyquinoline.[6]

-

Synergistic Effects with Other Substituents: The anticancer activity of bromoquinolines can be further amplified by the presence of other functional groups. The combination of bromo and nitro groups (e.g., in 6,8-dibromo-5-nitroquinoline) or methoxy groups often results in synergistic effects and heightened potency.[6][7]

Quantitative Data on Anticancer Activity

The antiproliferative effects of various bromoquinoline derivatives have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [2] |

| HT29 | 26.2 | [2] | |

| HeLa | 24.1 | [2] | |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [2] |

| HeLa | 26.4 | [2] | |

| HT29 | 15.0 | [2] | |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | - | [2] |

| HeLa | - | [2] | |

| HT29 | - | [2] | |

| 5-Fluorouracil (Reference Drug) | C6 | 240.8 | [2] |

| HeLa | 258.3 | [2] | |

| HT29 | - | [2] | |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7-25.6 µg/mL | [9] |

| HeLa | 6.7-25.6 µg/mL | [9] | |

| HT29 | 6.7-25.6 µg/mL | [9] | |

| 7-Bromo-8-hydroxyquinoline | C6 | - | [9] |

| HeLa | - | [9] | |

| HT29 | - | [9] |

Mechanisms of Anticancer Action

Bromoquinoline derivatives exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of key cellular enzymes involved in DNA replication and cell signaling.

Several studies have demonstrated that brominated quinolines can trigger apoptosis in cancer cells. For example, 6-bromo-5-nitroquinoline has been shown to induce apoptosis, highlighting its potential to cause cancer cell death.[7] The induction of apoptosis by compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline has been confirmed through DNA laddering assays.[2]

DNA topoisomerase I (Topo I) is a crucial enzyme for DNA replication and repair, making it a prime target for anticancer drugs.[2] Certain brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have been found to inhibit human topoisomerase I.[2]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11] Derivatives of 6-bromoquinoline have been investigated as inhibitors of this pathway. By targeting key components like PI3K, Akt, or mTOR, these compounds can halt uncontrolled cancer cell growth and induce apoptosis.[11]

Caption: PI3K/Akt/mTOR pathway inhibition by bromoquinolines.

Experimental Protocols

The antiproliferative activity of bromoquinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromoquinoline derivatives) and a reference drug (e.g., 5-fluorouracil) for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Workflow for the MTT antiproliferative assay.

Antimicrobial Activity: A Broad-Spectrum Defense

Bromoquinoline derivatives have also emerged as promising antimicrobial agents, demonstrating efficacy against a range of pathogenic microorganisms.[1]

Antibacterial and Antifungal Efficacy

The introduction of a bromine atom can significantly enhance the antimicrobial properties of the quinoline scaffold.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [1] |

| Enterococcus faecalis | 0.125 | [1] | ||

| 7-bromoquinoline-5,8-dione sulfonamides | Gram-positive bacteria | 0.80 - 1.00 (mg/mL) | [1][12] |

Experimental Protocols

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.[1]

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution to create a suspension of a standardized turbidity.

-

Serial Dilution of Compounds: The bromoquinoline derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

Visual Assessment: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

While the roles of brominated quinolines in anticancer and antimicrobial therapies are more extensively documented, emerging evidence suggests their potential in combating viral infections and neurodegenerative diseases.

Antiviral Activity

Quinoline derivatives, in general, have shown a wide range of antiviral activities.[13][14] For instance, certain quinoline compounds have demonstrated activity against Dengue virus and various coronaviruses.[13][14] The presence of a bromine atom can modulate these antiviral properties, although more specific research focusing on the direct impact of bromination on antiviral efficacy is warranted.

Neuroprotective Effects

Quinoline and its derivatives are also being explored for their neuroprotective potential.[15][16][17] Some isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of neuroinflammation and oxidative stress.[18][19] The lipophilicity conferred by the bromine atom could potentially enhance the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. However, dedicated studies on the neuroprotective effects of bromoquinolines are needed to fully elucidate their potential in this area.

Synthesis of Bioactive Bromoquinolines

The synthesis of bromoquinoline derivatives is a crucial aspect of their development as therapeutic agents. Various synthetic methodologies have been developed to introduce bromine atoms at specific positions of the quinoline ring.

General Synthetic Strategies

The bromination of quinolines can be challenging and often requires specific conditions to achieve the desired regioselectivity.[2] Traditional methods may involve high temperatures and concentrated acids.[2] More recent methods aim for milder conditions and greater control over the substitution pattern. A regioselective synthesis of 3-bromoquinoline derivatives has been achieved via a formal [4 + 2]-cycloaddition between an N-aryliminium ion and 1-bromoalkynes.[20]

Example Experimental Protocol: Synthesis of 3-Bromoquinoline Derivatives

The following is a general procedure for the synthesis of 3-bromoquinoline derivatives as described in the literature.[20]

-

Reaction Setup: Arylmethyl azides are placed in a round-bottom flask under an argon atmosphere, and dry dichloroethane (DCE) is added.

-

Acid Promotion: Trifluoromethanesulfonic acid (TfOH) is added to the solution, and the mixture is stirred for a short period at room temperature.

-

Addition of Bromoalkyne: The corresponding 1-bromoalkyne is then added to the reaction mixture.

-

Reaction Progression: The reaction is stirred overnight.

-

Quenching and Extraction: The reaction is quenched with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography.

Caption: General workflow for synthesizing 3-bromoquinolines.

Conclusion

The incorporation of a bromine substituent into the quinoline scaffold is a powerful and versatile strategy in drug discovery. This modification has been shown to significantly enhance the anticancer and antimicrobial activities of quinoline derivatives. The position and number of bromine atoms, along with their combination with other functional groups, are critical determinants of biological efficacy. While the exploration of brominated quinolines in the realms of antiviral and neuroprotective therapies is still in its nascent stages, the foundational knowledge of their impact on bioactivity provides a strong rationale for future investigations. The continued exploration of the synthesis and biological evaluation of novel bromoquinoline derivatives holds immense promise for the development of next-generation therapeutic agents to address a wide range of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Neuroprotective Effect of Pyrroloquinoline Quinone on Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 3-Bromoquinoline-5-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No. 1344046-12-3). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on its fundamental identifiers, predicted properties, and detailed, standardized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are essential for any research, quality control, or drug development program involving this molecule.

Core Physicochemical Data

The following table summarizes the available identifying and physicochemical data for this compound. It is critical to note that while some properties are confirmed, others are based on computational predictions or are currently unavailable and require experimental determination.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1344046-12-3 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Melting Point | Data not available | [4] |

| Boiling Point | 416.8 ± 25.0 °C at 760 mmHg (Predicted) | [4] |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

| LogP (Octanol/Water) | Data not available | - |

Experimental Protocols for Property Determination

Given the absence of published experimental data for several key properties, the following sections detail standardized protocols applicable for the determination of these values for aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.

Methodology: Capillary Method (Mel-Temp Apparatus) [5]

-

Sample Preparation: A small amount of the dry, solid this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently or dropped through a long glass tube to compact the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus or similar device.[6]

-

Rapid Determination (Optional): A preliminary "fast run" is conducted by increasing the temperature at a rate of 5-10°C per minute to find an approximate melting range.[5]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the fast run. The heating rate is then reduced to approximately 1-2°C per minute.[5]

-

Data Recording: The temperature at which the first crystal begins to liquefy is recorded as the start of the melting range. The temperature at which the last crystal melts completely is recorded as the end of the range.

-

Calibration: For high accuracy, the apparatus's thermometer should be calibrated using certified standards with known melting points.[7]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group. For a weak acid (HA), the pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal.

Methodology: Potentiometric Titration [8][9]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/ethanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[8] A standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH) is prepared.[7]

-

Apparatus Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[8]

-

Titration: The NaOH solution is added incrementally from a burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of NaOH added. This generates a titration curve.

-

pKa Determination: The equivalence point is identified as the point of maximum slope on the curve (the inflection point). The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[10][11][12]

Aqueous Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.

Methodology: Thermodynamic "Shake-Flask" Method [13][14]

-

Equilibrium Saturation: An excess amount of solid this compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[13]

-

Phase Separation: The resulting suspension is filtered or centrifuged to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.

Methodology: Shake-Flask Method [15][16][17]

-

Solvent Preparation: 1-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated by mixing them vigorously and then allowing the phases to separate completely.[15]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., pre-saturated 1-octanol). This is then mixed with a specific volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[16]

-

Sampling: A precise aliquot is carefully removed from both the 1-octanol and the aqueous layers.[16]

-

Quantification: The concentration of the compound in each aliquot is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The LogP is the base-10 logarithm of this value.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of this compound.

Caption: General experimental workflow for physicochemical characterization.

Caption: Ionization state of the carboxylic acid as a function of pH.

Caption: A conceptual synthetic route to the target compound.

References

- 1. appchemical.com [appchemical.com]

- 2. 1344046-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. m.youtube.com [m.youtube.com]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromoquinoline-5-carboxylic Acid and Its Isomeric Derivatives

This technical guide provides a comprehensive overview of 3-bromoquinoline-5-carboxylic acid and its related isomers, catering to researchers, scientists, and professionals in drug development. Due to the limited specific literature on this compound, this guide consolidates available data on closely related bromoquinoline carboxylic acid isomers to offer a broader, more practical resource. The information presented covers synthesis, chemical properties, spectroscopic data, and potential applications in medicinal chemistry, with a focus on providing actionable experimental insights.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce, the fundamental properties of bromoquinoline carboxylic acids can be inferred from available data on its isomers and related compounds. The bromine atom and the carboxylic acid group significantly influence the electronic properties and reactivity of the quinoline scaffold.

Table 1: Physicochemical Properties of Bromoquinoline Carboxylic Acid Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |

| This compound | 1344046-12-3 | C₁₀H₆BrNO₂ | 252.06 | 416.8 ± 25.0 | 1.732 ± 0.06 | 0.75 ± 0.30 |

| 2-Bromoquinoline-4-carboxylic acid | 15733-87-6 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |

| 6-Bromoquinoline-2-carboxylic acid | 65148-10-9 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |

| 6-Bromoquinoline-3-carboxylic acid | --- | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |

| 3-Bromoquinoline-8-carboxylic acid | 1315366-78-9 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |

| 5-Bromoquinoline-8-carboxylic acid | 928839-62-7 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |

Note: Predicted values are computationally derived and should be used as estimates.[1][2][3][4][5]

Spectroscopic Data Summary

Table 2: Expected Spectroscopic Characteristics for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the δ 7.0-9.0 ppm range. - A deshielded singlet for the proton at the C2 or C4 position. - A broad singlet for the carboxylic acid proton, typically >10 ppm.[6][7][8] |

| ¹³C NMR | - Signals for nine aromatic carbons and one carboxyl carbon. - The carboxyl carbon signal is expected in the 165-185 ppm region.[9] |

| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹. - A strong C=O stretch for the carboxylic acid, typically between 1710-1760 cm⁻¹. - C-Br stretching vibrations in the lower frequency region.[9][10][11] |

| Mass Spectrometry | - A characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom. - Fragmentation patterns may include the loss of the bromine atom and the carboxylic acid group.[12][13][14] |

Synthesis and Derivatization

While a specific, high-yield synthesis for this compound is not prominently documented, its synthesis can be approached through established methods for quinoline construction followed by functional group manipulation.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the construction of the quinoline ring system via a method like the Pfitzinger or Skraup synthesis, followed by bromination.[15][16][17]

Caption: Hypothetical synthesis of this compound.

Key Derivatization Reactions